molecular formula C10H11Br2N B13687664 2-(2,5-Dibromophenyl)pyrrolidine

2-(2,5-Dibromophenyl)pyrrolidine

Cat. No.: B13687664
M. Wt: 305.01 g/mol
InChI Key: BEHCLHSTIWCBCJ-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)pyrrolidine is an organic compound with the molecular formula C10H11Br2N It features a pyrrolidine ring substituted with a 2,5-dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromophenyl)pyrrolidine typically involves the reaction of 2,5-dibromobenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Condensation Reaction: 2,5-dibromobenzaldehyde is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

2-(2,5-Dibromophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dibromophenyl)pyrrolidine
  • 2-(3,5-Dibromophenyl)pyrrolidine
  • 2-(2,5-Dichlorophenyl)pyrrolidine

Uniqueness

2-(2,5-Dibromophenyl)pyrrolidine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

2-(2,5-dibromophenyl)pyrrolidine

InChI

InChI=1S/C10H11Br2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

BEHCLHSTIWCBCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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